N,6-dimethyl-2-piperidin-1-ylpyrimidin-4-amine
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Overview
Description
N,6-dimethyl-2-piperidin-1-ylpyrimidin-4-amine is a heterocyclic compound that features a piperidine ring attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dimethyl-2-piperidin-1-ylpyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with a piperidine derivative under controlled conditions. One common method includes the use of 2,4-dichloropyrimidine reacting with N-methylpiperidine in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,6-dimethyl-2-piperidin-1-ylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N,6-dimethyl-2-piperidin-1-ylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,6-dimethyl-2-piperidin-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil): Known for its use in hair growth treatments.
N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine: Another derivative with similar structural features but different biological activities
Uniqueness
N,6-dimethyl-2-piperidin-1-ylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a pyrimidine core makes it a versatile scaffold for drug design and other applications .
Properties
Molecular Formula |
C11H18N4 |
---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
N,6-dimethyl-2-piperidin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C11H18N4/c1-9-8-10(12-2)14-11(13-9)15-6-4-3-5-7-15/h8H,3-7H2,1-2H3,(H,12,13,14) |
InChI Key |
OMNBCGFKMQLBSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)NC |
Origin of Product |
United States |
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